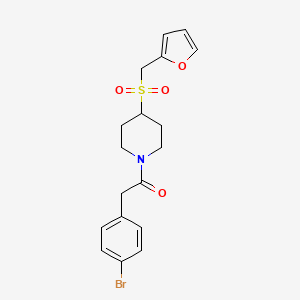

2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

Description

2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a bromophenyl group, a furan-2-ylmethylsulfonyl group, and a piperidin-1-yl group

Properties

IUPAC Name |

2-(4-bromophenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO4S/c19-15-5-3-14(4-6-15)12-18(21)20-9-7-17(8-10-20)25(22,23)13-16-2-1-11-24-16/h1-6,11,17H,7-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPFAIFBFXEZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.

Attachment of the Piperidin-1-yl Group:

Sulfonylation with Furan-2-ylmethylsulfonyl Chloride: The final step involves the sulfonylation of the piperidin-1-yl intermediate with furan-2-ylmethylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

- 2-(4-Methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

- 2-(4-Fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

Uniqueness

2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs with different substituents on the phenyl ring.

Biological Activity

2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety, a furan-2-ylmethylsulfonyl group, and a piperidin-1-yl group, which contribute to its unique chemical properties. The molecular formula is with an InChI Key of OJPFAIFBFXEZQD-UHFFFAOYSA-N.

| Property | Value |

|---|---|

| Molecular Formula | C18H20BrNO4S |

| Molecular Weight | 396.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These targets may include:

- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.

- Receptors : It may bind to specific receptors, influencing cellular signaling pathways related to inflammation and apoptosis.

Research suggests that the compound could modulate pathways associated with cancer cell proliferation and inflammatory responses, making it a candidate for therapeutic applications.

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces the viability of cancer cells compared to control groups.

- Mechanistic Studies : Research indicated that the compound could inhibit specific signaling pathways critical for cancer cell survival, such as the MAPK pathway.

- Animal Models : Preliminary animal studies have shown that treatment with this compound leads to reduced tumor size and improved survival rates in xenograft models.

Case Studies

Several case studies highlight the potential of this compound:

- Study A : Investigated its effects on breast cancer cell lines, revealing an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation.

- Study B : Explored the anti-inflammatory effects in a rat model of arthritis, where administration resulted in a significant reduction in joint swelling and pain scores.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical parameters affect yield?

- Synthesis Pathways :

- The compound can be synthesized via multi-step functionalization of the piperidine core. A key step involves sulfonylation of 4-(furan-2-ylmethyl)piperidine using sulfonyl chlorides, followed by coupling with a bromophenyl ethanone precursor. For example, analogous methods involve acylation of amino acids (e.g., phenylalanine) with sulfonyl benzoyl chlorides and cyclodehydration to form heterocyclic systems .

- Critical Parameters :

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency.

- Temperature Control : Sulfonyl group incorporation requires mild conditions (0–25°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the product from unreacted intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- X-ray Crystallography : Resolves the 3D arrangement of the bromophenyl and sulfonyl-piperidine moieties, confirming stereochemistry .

- NMR Spectroscopy : Key signals include the sulfonyl group (δ 3.1–3.5 ppm for piperidine protons) and bromophenyl aromatic protons (δ 7.4–7.8 ppm) .

- HPLC : Use a C18 column with a methanol/buffer mobile phase (pH 4.6, sodium 1-octanesulfonate) to assess purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as sulfonyl compounds may cause respiratory irritation .

- Storage : Keep in a dark, dry environment at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What in vitro assays evaluate the biological activity of this compound, particularly for sulfone-interacting targets?

- Assay Design :

- Enzyme Inhibition Studies : Screen against sulfonate esterases or tyrosine phosphatases , which interact with sulfonyl groups. Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) to quantify activity .

- GPCR Binding Assays : Test affinity for receptors like CB1/CB2 (using radioligands such as [³H]CP-55,940) due to structural similarities to piperidine-based antagonists (e.g., rimonabant) .

Q. How does the sulfonyl-piperidine moiety influence physicochemical properties and target binding?

- Structure-Activity Relationship (SAR) :

- Lipophilicity : The sulfonyl group increases polarity (logP reduction by ~1.5 units), improving aqueous solubility but potentially reducing membrane permeability .

- Hydrogen Bonding : The sulfonyl oxygen atoms act as H-bond acceptors, enhancing interactions with catalytic residues in enzymes (e.g., kinases) .

- Conformational Rigidity : Piperidine sulfonation restricts rotational freedom, favoring bioactive conformations in target binding pockets .

Q. What strategies address discrepancies in biological activity data across studies?

- Data Reconciliation :

- Batch Variability : Characterize compound purity (via HPLC/MS) to rule out impurities affecting activity .

- Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for GPCR assays) and incubation times to minimize variability .

- Control Compounds : Include known sulfone inhibitors (e.g., celecoxib derivatives) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.